Pitolisant - 362665-56-3

Pitolisant

Catalog Number: EVT-340186
CAS Number: 362665-56-3
Molecular Formula: C17H26ClNO
Molecular Weight: 295.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pitolisant (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine, hydrochloride) is a first-in-class, selective, and potent histamine H3-receptor antagonist/inverse agonist. [] It acts by enhancing histamine transmission in the brain. [] Pitolisant promotes wakefulness and is currently authorized by the European Medicines Agency for the treatment of narcolepsy with or without cataplexy in adults. []

Future Directions
  • Long-term safety and efficacy: Continued monitoring of long-term safety and efficacy in real-world settings is essential. [, ]
  • Head-to-head comparisons: Comparative studies with other wake-promoting agents are needed to determine the optimal place of pitolisant in therapy for narcolepsy and other indications. [, ]
  • Exploration of novel applications: Further investigation into the potential benefits of pitolisant in other neurological conditions, such as Parkinson's disease, epilepsy, and Prader-Willi syndrome, is crucial. [, , , ]
  • Understanding the mechanism of action: More research is needed to fully elucidate the complex mechanisms underlying pitolisant's effects on various neurotransmitter systems. []
  • Optimization of dosing strategies: Personalized dosing strategies based on individual patient characteristics and responses could improve treatment outcomes. []

BP1.3484

Compound Description: BP1.3484 is the primary metabolite of Pitolisant. It is formed through the metabolic processes of Pitolisant within the body. Research suggests that BP1.3484 exhibits a significantly lower level of exposure in both mothers and infants during lactation compared to Pitolisant. []

Relevance: BP1.3484 is directly relevant to Pitolisant as its primary metabolite. Understanding the pharmacokinetic properties of BP1.3484, particularly in specific contexts like lactation, is crucial for comprehensive safety and efficacy assessments of Pitolisant. [] Further research on its independent pharmacological activities is limited.

Immepip

Compound Description: Immepip functions as a histamine H3 receptor agonist. [] In contrast to histamine H3 receptor antagonists/inverse agonists, immepip demonstrates the ability to exacerbate methamphetamine-induced behavioral abnormalities in mice, including the transition from hyperlocomotion to stereotyped biting. []

Relevance: Immepip's contrasting effects highlight the significance of Pitolisant's action as a histamine H3 receptor antagonist/inverse agonist. The opposing activities observed with Immepip underscore the therapeutic potential of Pitolisant in addressing conditions like narcolepsy and potentially mitigating the effects of psychostimulants. []

JNJ-10181457

Compound Description: JNJ-10181457 acts as a histamine H3 receptor antagonist, similar to Pitolisant. Studies indicate that JNJ-10181457 exhibits efficacy in mitigating methamphetamine-induced hyperlocomotion in mice. [] Additionally, JNJ-10181457 effectively reduces the intensity and delays the onset of stereotyped behaviors induced by methamphetamine, highlighting its potential in addressing drug-induced behavioral abnormalities. []

Relevance: JNJ-10181457 shares a similar mechanism of action with Pitolisant, acting as a histamine H3 receptor antagonist. This suggests a potential for overlapping therapeutic applications, particularly in addressing conditions influenced by the histaminergic system. [] Further research is needed to fully elucidate and compare their efficacy and safety profiles.

Relevance: Although Conessine shares its histamine H3 receptor antagonist activity with Pitolisant, the observed differences in influencing methamphetamine-induced stereotyped behavior suggest potential variations in their pharmacological profiles. [] Further investigation is required to delineate these differences and determine if they translate to distinct therapeutic applications or advantages.

Source and Classification

Pitolisant is classified as a central nervous system stimulant. It was developed by the French pharmaceutical company Bioprojet and has been approved for use in several countries, including the European Union and the United States. The compound is marketed under the brand name Wakix and is recognized for its efficacy in treating narcolepsy without the addictive properties commonly associated with other stimulants .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pitolisant can be achieved through various multi-step processes. A notable method involves starting with piperidine and 3-chloropropanol to produce an intermediate compound, which subsequently reacts with a commercially available compound to yield Pitolisant .

Key steps in the synthesis include:

  1. Formation of Intermediate: Piperidine reacts with 3-chloropropanol in the presence of potassium iodide to form 3-(piperidin-1-yl)propan-1-ol.
  2. Nucleophilic Substitution: This intermediate undergoes nucleophilic substitution with 3-(4-chlorophenyl)propyl methanesulfonate to create the base form of Pitolisant.
  3. Salification: The base is then converted to its hydrochloride salt form using hydrochloric acid, resulting in Pitolisant hydrochloride .
Molecular Structure Analysis

Structure and Data

Pitolisant's molecular formula is C19H21ClN2C_{19}H_{21}ClN_2, and it has a molecular weight of approximately 320.84 g/mol. The compound features a complex structure that includes a piperidine ring, a phenyl group, and a propyl chain, contributing to its pharmacological activity.

The structural representation can be summarized as follows:

  • Chemical Structure:
    • Core Structure: Piperidine ring
    • Side Chains: Chlorophenyl group attached to a propyl chain
Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involved in the synthesis of Pitolisant include:

  • Nucleophilic Substitution Reactions: These are crucial for forming key intermediates during synthesis.
  • Acid-Base Reactions: The final step involves salification where hydrochloric acid converts the base form into its hydrochloride salt.

The efficiency of these reactions can be influenced by factors such as temperature, solvent choice (e.g., tetrahydrofuran), and reactant concentrations .

Mechanism of Action

Process and Data

Pitolisant acts primarily through antagonism at histamine H3 receptors, which leads to increased release of several neurotransmitters:

  • Dopamine
  • Norepinephrine
  • Serotonin

This mechanism enhances wakefulness without significant psychostimulatory effects typically associated with other wake-promoting agents. Studies have shown that Pitolisant's action results in improved alertness and reduced sleepiness in patients with narcolepsy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Melting Point: Approximately 200 °C
  • pH Range: The hydrochloride salt form has a pH range suitable for oral administration.

These properties are essential for determining formulation strategies for pharmaceutical applications .

Applications

Scientific Uses

Pitolisant is primarily utilized in clinical settings for:

  • Treatment of Narcolepsy: It effectively manages symptoms such as excessive daytime sleepiness and cataplexy.
  • Research Studies: Ongoing research investigates its potential applications in other sleep disorders and cognitive enhancement due to its unique mechanism of action.

Additionally, studies have explored its abuse potential compared to traditional stimulants, highlighting its safety profile .

Pharmacological Mechanisms of Pitolisant

Histamine H₃ Receptor Antagonism/Inverse Agonism

Molecular Targets in the Central Nervous System

Pitolisant (chemical formula: C₁₇H₂₆ClNO) selectively targets histamine H₃ receptors (H₃R) in the brain, exhibiting high affinity with a Ki of 0.16 nM and EC₅₀ of 1.5 nM for human H₃ receptors [1] [5]. As an inverse agonist, it binds to a transmembrane site involving salt bridges with Glu206 and hydrogen bonds with Tyr374, stabilizing the receptor's inactive conformation [1] [10]. This action disrupts constitutive H₃R activity that normally inhibits histamine synthesis and release. Beyond histaminergic modulation, pitolisant exhibits moderate affinity for σ₁ (Ki <10 nM), σ₂ (Ki 52 nM), D₃ (Ki 382 nM), and 5-HT₂A (Ki 544 nM) receptors, contributing to its broader neuromodulatory profile [8]. Crucially, it does not significantly bind to H₁, H₂, or H₄ receptors, ensuring targeted effects on wake-promoting pathways [1] [5].

Table 1: Receptor Binding Profile of Pitolisant

Receptor TargetBinding Affinity (Ki)Activity
Histamine H₃0.16 nMInverse Agonist
σ₁<10 nMAgonist
σ₂52 nMAntagonist
Dopamine D₃382 nMAntagonist
5-HT₂A544 nMAntagonist

Histaminergic Pathway Modulation and Wake Promotion

By blocking presynaptic H₃ autoreceptors, pitolisant enhances histamine synthesis and release from tuberomammillary nucleus neurons [3] [9]. This elevates synaptic histamine levels, activating postsynaptic H₁ receptors in the cortex, hypothalamus, and basal forebrain – key regions regulating wakefulness [5] [8]. Histamine binding to H₁ receptors triggers neuronal excitation via reduced potassium leak currents, promoting sustained wakefulness without inducing hyperarousal [2] [9]. Additionally, H₃ heteroreceptor antagonism increases acetylcholine, norepinephrine, and dopamine release in memory-related regions like the perirhinal cortex, indirectly supporting cognitive function during wakefulness [1] [2]. In vivo studies demonstrate that pitolisant reorganizes neuronal population activity by increasing synchronization in excitatory-responsive neurons, optimizing wake-promoting network efficiency [2].

Pharmacokinetic and Pharmacodynamic Profiles

Hepatic Metabolism and CYP450 Interactions

Pitolisant undergoes extensive hepatic metabolism primarily via CYP2D6 (major pathway) and CYP3A4 (minor pathway), generating pharmacologically inactive metabolites: BP2.941 (piperidine N-oxide) and BP2.951 (5-aminovaleric acid) [1] [4]. Approximately 91–96% of the drug is protein-bound, mainly to albumin and alpha-1 glycoprotein, contributing to a volume of distribution of 1,100–2,825 L [1]. Its elimination half-life is 10–12 hours, with 63% renal excretion of metabolites and <3% fecal excretion [1] [8]. Crucially, CYP2D6 poor metabolizers exhibit 2.2-fold higher pitolisant exposure, necessitating dose adjustments. The drug also modulates CYP enzymes:

  • Inhibits: CYP2D6 (moderate), CYP3A4 (weak)
  • Induces: CYP3A4 (weak), CYP2B6 (weak)These properties necessitate caution with co-administered CYP2D6 substrates (e.g., antidepressants) or CYP3A4 inducers (e.g., rifampin) [1] [4].

Table 2: Key Pharmacokinetic Parameters of Pitolisant

ParameterValueClinical Relevance
Bioavailability~90% (oral)High absorption
Tₘₐₓ3–4 hoursSteady-state in 5–6 days
Protein Binding91–96%Limited dialysis clearance
Primary MetabolitesBP2.941, BP2.951Inactive; glycine/glucuronide conjugates
Elimination PathwaysRenal (63%), Pulmonary (25%)Caution in hepatic impairment

Dose-Dependent Neurotransmitter Release Dynamics

Pitolisant exhibits nonlinear pharmacokinetics due to saturable binding and metabolism. At therapeutic doses (18–36 mg/day), it elevates hypothalamic histamine by 150–200% within 3 hours, correlating with peak plasma concentrations (Cₘₐₓ: 73 ng/mL at 35.6 mg) [1] [7]. Lower nanomolar concentrations (≤20 nM) preferentially enhance histamine release via inverse agonism, while higher concentrations (>50 nM) amplify acetylcholine and norepinephrine release in the hippocampus and prefrontal cortex through H₃ heteroreceptor blockade [7] [8]. This dose-dependent multiplex modulation underpins its efficacy in both excessive daytime sleepiness (via histamine) and cataplexy (via norepinephrine) [1] [6]. In vivo calcium imaging reveals that pitolisant selectively increases firing frequency in perirhinal cortex excitatory neurons while inhibiting a subset of others, demonstrating neuron-specific effects beyond global histamine surge [2].

Comparative Mechanisms Against Conventional Hypersomnia Therapies

Dopaminergic vs. Histaminergic Modulation Strategies

Unlike first-line hypersomnia treatments, pitolisant uniquely leverages histaminergic rather than monoaminergic reuptake inhibition:

  • Modafinil/Armodafinil: Primarily block dopamine reuptake via DAT inhibition, increasing striatal dopamine by 300% but minimally affecting histamine [3] [6]. This confers higher abuse potential and limited efficacy against cataplexy.
  • Amphetamines: Force dopamine/norepinephrine efflux, causing widespread monoamine release linked to tachycardia, hypertension, and addiction [6].
  • Pitolisant: Increases extracellular histamine by 200% without directly influencing dopamine reuptake or vesicular release [1] [8]. Crucially, it avoids dopaminergic activation in the nucleus accumbens, explaining its minimal abuse potential (non-scheduled in the US) [6] [8]. Clinically, pitolisant demonstrates non-inferiority to modafinil for excessive daytime sleepiness (Epworth Sleepiness Scale reduction: –5.8 vs. –6.1) but superiority for cataplexy (74% reduction vs. 38% with modafinil), attributed to norepinephrine stabilization via H₃ heteroreceptor blockade [3] [6].

Table 3: Mechanism Comparison of Hypersomnia Therapies

DrugPrimary TargetNeurotransmitter EffectCataplexy Efficacy
PitolisantH₃ receptor (inverse agonist)↑ Histamine (200%), ↑ NorepinephrineHigh (74% reduction)
ModafinilDopamine transporter↑ Dopamine (300%), slight ↑ NorepinephrineLow (38% reduction)
Sodium OxybateGABA₃ receptors↑ GABAergic tone, ↑ Slow-wave sleepHigh
AmphetaminesVMAT2/TAAR1↑ Dopamine, ↑ Norepinephrine (500-700%)Moderate

Pitolisant’s histamine-centric mechanism offers a distinct advantage in comorbid metabolic disorders. Preclinical studies show it reduces weight gain and improves glucose tolerance in obese mice by enhancing hypothalamic histamine signaling, which regulates appetite and lipolysis – effects absent in dopaminergic agents [4]. This positions pitolisant as a targeted wake-promoting agent with multidimensional benefits beyond conventional therapies.

Properties

CAS Number

362665-56-3

Product Name

Pitolisant

IUPAC Name

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

InChI

InChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2

InChI Key

NNACHAUCXXVJSP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl

Synonyms

1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine
BF2.649
pitolisant
tiprolisant
Wakix

Canonical SMILES

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.